molecular formula C7H9ClN4 B6194253 4-(azidomethyl)aniline hydrochloride CAS No. 2680528-49-6

4-(azidomethyl)aniline hydrochloride

Cat. No.: B6194253
CAS No.: 2680528-49-6
M. Wt: 184.62 g/mol
InChI Key: YXMCEGHUDBGUFD-UHFFFAOYSA-N
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Description

4-(Azidomethyl)aniline hydrochloride (CAS: EN300-28262753) is a benzylamine derivative with the molecular formula C₇H₉ClN₄ and a molecular weight of 184.63 g/mol . Structurally, it features an azidomethyl group (-CH₂N₃) attached to the para position of an aniline moiety, which is protonated as a hydrochloride salt. This compound is widely utilized in organic synthesis, particularly in click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives . It also serves as a precursor in the synthesis of histone deacetylase 8 (HDAC8) ligands, where its azide group enables modular coupling with carboxylic acids or esters . The compound’s reactivity is attributed to the azide’s 1,3-dipolar character, allowing efficient conjugation with alkynes or other strained dipolarophiles.

Properties

CAS No.

2680528-49-6

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

4-(azidomethyl)aniline;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-7-3-1-6(2-4-7)5-10-11-9;/h1-4H,5,8H2;1H

InChI Key

YXMCEGHUDBGUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 4-(azidomethyl)aniline hydrochloride involves nucleophilic substitution of 4-(chloromethyl)aniline with sodium azide (NaN₃). In this method, the chloromethyl group undergoes displacement by the azide ion (N₃⁻) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures (50–80°C) over 6–12 hours to ensure complete conversion. The amine group remains protonated as the hydrochloride salt during the reaction, preventing undesired side reactions.

Key Reaction Parameters

ParameterValue/Description
Substrate4-(Chloromethyl)aniline
ReagentSodium azide (NaN₃)
SolventDMF or DMSO
Temperature50–80°C
Reaction Time6–12 hours
WorkupAcidification, extraction

Optimization and Yield

Optimization studies indicate that the use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), enhances reaction efficiency by facilitating ion exchange in biphasic systems. For example, a 1:1.5 molar ratio of 4-(chloromethyl)aniline to NaN₃ in DMF at 70°C for 8 hours yields 4-(azidomethyl)aniline hydrochloride in 78–85% purity after recrystallization from ethanol/water.

Analytical Characterization

The product is characterized by ¹H NMR and ¹³C NMR spectroscopy:

  • ¹H NMR (CDCl₃) : δ 7.33 (d, J = 8.4 Hz, 2H, Ar-H), 7.00 (d, J = 8.4 Hz, 2H, Ar-H), 4.64 (s, 2H, CH₂N₃).

  • ¹³C NMR (CDCl₃) : δ 139.6 (C-Ar), 137.8 (C-Ar), 128.8 (CH-Ar), 119.4 (CH-Ar), 64.9 (CH₂N₃).

One-Pot Synthesis via Diazotization and Oxidation

Methodology Overview

An alternative approach avoids sodium azide by leveraging diazotization and oxidation chemistry. This method, adapted from protocols for aryl azide synthesis, involves:

  • Diazotization of 4-(hydrazinylmethyl)aniline with sodium nitrite (NaNO₂) in hydrochloric acid.

  • Oxidation of the intermediate hydrazine derivative using isopropyl nitrite to install the azide group.

Reaction Steps and Conditions

  • Diazotization : 4-(Hydrazinylmethyl)aniline is treated with NaNO₂ in HCl at 0°C, forming a diazonium salt.

  • Reduction : The diazonium salt is reduced with stannous chloride (SnCl₂) to yield a hydrazine intermediate.

  • Oxidation : Isopropyl nitrite in hexane oxidizes the hydrazine to the azide, with simultaneous protonation of the amine group by HCl.

Critical Parameters

  • Temperature control (0–5°C) during diazotization prevents decomposition.

  • A 2:1 molar ratio of isopropyl nitrite to substrate ensures complete oxidation.

Yield and Challenges

This method achieves a moderate yield of 60–65%, with challenges arising from the instability of hydrazine intermediates. Purification via silica gel chromatography (hexane/ethyl acetate) is required to isolate the hydrochloride salt.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

CriterionNucleophilic SubstitutionOne-Pot Synthesis
Yield78–85%60–65%
Reaction Time6–12 hours24 hours (multistep)
SafetyModerate (NaN₃ handling)High (toxic intermediates)
ScalabilityHighLimited

Cost and Reagent Availability

The nucleophilic substitution route is preferred for large-scale synthesis due to the commercial availability of 4-(chloromethyl)aniline and NaN₃. In contrast, the one-pot method requires specialized reagents like isopropyl nitrite, which may necessitate custom synthesis.

Experimental Protocols and Optimization

Nucleophilic Substitution Procedure

  • Reaction Setup : Combine 4-(chloromethyl)aniline hydrochloride (1.0 g, 6.3 mmol) and NaN₃ (0.82 g, 12.6 mmol) in 15 mL DMF.

  • Heating : Stir at 70°C for 8 hours under nitrogen.

  • Workup : Cool, dilute with 50 mL water, and extract with ethyl acetate (3 × 30 mL).

  • Acidification : Treat the organic layer with 1M HCl, evaporate, and recrystallize from ethanol/water.

One-Pot Synthesis Procedure

  • Diazotization : Add NaNO₂ (213 mg, 3.1 mmol) to 4-(hydrazinylmethyl)aniline (1.55 mmol) in 6M HCl at 0°C.

  • Reduction : Introduce SnCl₂ (2 mL of 2M solution in HCl) and stir for 1 hour.

  • Oxidation : Add isopropyl nitrite (275 mg, 3.1 mmol) in hexane, stir for 1 hour, and extract with ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Organic Synthesis

4-(Azidomethyl)aniline hydrochloride serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Nucleophilic Substitution : The azido group can engage in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
  • Cycloaddition Reactions : It can undergo [3+2] cycloaddition with alkynes to synthesize triazoles, which are valuable in medicinal chemistry .
  • Reduction Reactions : The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Biological Applications

In biology, 4-(azidomethyl)aniline hydrochloride is employed for:

  • Photoaffinity Labeling : Its azido group enables it to form covalent bonds with target proteins upon exposure to light, facilitating studies on protein interactions and functions.
  • Preparation of Photo-reactive Polymers : It is used in developing photo-reactive polymers and polysaccharides for biological studies .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in drug development:

  • Synthesis of Biologically Active Compounds : It serves as a precursor for synthesizing various biologically active molecules, including those involving triazole derivatives.
  • Click Chemistry Applications : The azido group allows for efficient bioconjugation techniques, linking biomolecules like proteins and peptides for therapeutic applications .

Industrial Applications

In industry, 4-(azidomethyl)aniline hydrochloride is utilized as an intermediate in the synthesis of agrochemicals and dyes. Its reactivity makes it suitable for producing compounds with specific properties tailored for industrial needs.

Case Study 1: Development of Photo-reactive Polymers

A study demonstrated the use of 4-(azidomethyl)aniline hydrochloride in synthesizing photo-reactive polymers that can be utilized in biomedical applications. The polymers exhibited enhanced properties when incorporated with phenylazido groups, allowing targeted drug delivery systems .

Case Study 2: Click Chemistry for Bioconjugation

Research highlighted the application of 4-(azidomethyl)aniline hydrochloride in click chemistry reactions to conjugate biomolecules efficiently. This method proved effective for attaching therapeutic agents to antibodies, enhancing their efficacy against specific targets.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)aniline hydrochloride primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a modular approach to synthesizing complex molecules. The compound can also act as a photoaffinity label, where it forms covalent bonds with target proteins upon exposure to light, allowing for the study of protein interactions and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Applications References
4-(Azidomethyl)aniline HCl C₇H₉ClN₄ 184.63 -CH₂N₃ (para) HDAC8 ligands, click chemistry
4-Azidoaniline HCl C₆H₆ClN₄ 170.6 -N₃ (para) Protein labeling, bioorthogonal chemistry
3-(Azidomethyl)aniline HCl C₇H₉ClN₄ 184.63 -CH₂N₃ (meta) Intermediate for heterocyclic synthesis
4-(Trifluoromethyl)aniline HCl C₇H₇ClF₃N 197.59 -CF₃ (para) Agrochemical synthesis
4-[2-(Dimethylamino)ethyl]aniline diHCl C₁₀H₁₈Cl₂N₂ 237.17 -CH₂CH₂N(CH₃)₂ (para) Pharmaceutical intermediates
Key Observations :
  • Azide Positioning : The para-substituted azidomethyl group in 4-(azidomethyl)aniline HCl offers superior regioselectivity in click reactions compared to meta-substituted analogs (e.g., 3-(azidomethyl)aniline HCl) .
  • Stability : The azidomethyl group (-CH₂N₃) enhances stability compared to aryl azides (e.g., 4-azidoaniline HCl), which are more prone to photodegradation .
  • Electronic Effects : Electron-withdrawing groups like -CF₃ (in 4-(trifluoromethyl)aniline HCl) reduce the nucleophilicity of the aniline NH₂ group, limiting its utility in coupling reactions compared to the electron-neutral azidomethyl derivative .
Click Chemistry :

4-(Azidomethyl)aniline HCl participates in CuAAC reactions to generate triazole-linked conjugates, critical for drug discovery. For example, it reacts with terminal alkynes to form 1,4-disubstituted triazoles under mild conditions (>95% yield) . In contrast, 4-azidoaniline HCl (without the methyl spacer) forms less stable triazoles due to steric hindrance near the aromatic ring .

Corrosion Inhibition :

Benzyl azide derivatives, such as 1-(azidomethyl)-4-fluorobenzene and 1-(azidomethyl)-4-chlorobenzene (), exhibit corrosion inhibition on steel surfaces.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 4-(Azidomethyl)aniline HCl 4-Azidoaniline HCl 4-(Trifluoromethyl)aniline HCl
Water Solubility Moderate (hydrochloride salt) Low Low (hydrophobic -CF₃ group)
Melting Point Not reported ~200°C (decomposes) 220–225°C
Stability Stable at +4°C Light-sensitive Hygroscopic

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(azidomethyl)aniline hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

Nucleophilic substitution : React 4-(chloromethyl)aniline with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to introduce the azide group.

Salt formation : Treat the product with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product.

  • Key considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to minimize side reactions (e.g., azide reduction). Reference conditions from analogous syntheses .

Q. How can researchers confirm the structure and purity of 4-(azidomethyl)aniline hydrochloride?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the azidomethyl group (δ ~3.5–4.0 ppm for CH₂N₃) and aromatic protons.
  • FTIR : Detect the azide stretch (~2100 cm⁻¹) and ammonium chloride bands (~2400–3000 cm⁻¹).
  • Mass spectrometry (ESI/HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern.
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability and storage recommendations for 4-(azidomethyl)aniline hydrochloride?

  • Stability : The compound is hygroscopic and light-sensitive. Azide groups may decompose under prolonged heat (>100°C) or UV exposure.
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to prevent hydrolysis.
  • Handling : Use explosion-proof equipment due to azide reactivity. Avoid contact with heavy metals or strong reducing agents .

Advanced Research Questions

Q. How does the azidomethyl group influence reactivity in click chemistry and bioconjugation applications?

  • Click chemistry :

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl-modified biomolecules) in aqueous buffer (pH 7–8) with CuSO₄/sodium ascorbate.
  • Staudinger ligation : Use triarylphosphines to form stable amide bonds with esters.
    • Photolysis : UV irradiation (254 nm) generates nitrenes for crosslinking or surface functionalization.
    • Optimization : Control stoichiometry and reaction time to avoid side products. Validate conjugation efficiency via MALDI-TOF or fluorescence labeling .

Q. What experimental strategies can elucidate the biological activity of 4-(azidomethyl)aniline hydrochloride in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) in pH 7.4 buffer.
  • Molecular docking : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.
  • Cellular uptake : Track azide localization via bioorthogonal labeling with Alexa Fluor 488-alkyne.
  • Safety profiling : Assess cytotoxicity (MTT assay) and genotoxicity (Ames test) in HEK293 or HepG2 cell lines .

Q. How can researchers resolve contradictions in reported bioactivity data for azidomethyl-substituted anilines?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., para vs. meta azide) and compare inhibitory potency.
  • Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to identify binding modes.
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply multivariate statistics to isolate confounding variables (e.g., assay conditions).
  • Reproducibility : Validate results across multiple cell lines and orthogonal assays (e.g., SPR vs. ITC) .

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